molecular formula C14H26N2 B15309188 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B15309188
M. Wt: 222.37 g/mol
InChI Key: AWSLDFGXCGAQGF-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects . The bicyclic structure may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic structure and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H26N2/c1-2-7-16(8-3-1)9-6-12-10-13-4-5-14(11-12)15-13/h12-15H,1-11H2

InChI Key

AWSLDFGXCGAQGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CC3CCC(C2)N3

Origin of Product

United States

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